Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)-
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of benzaldehyde derivatives follows IUPAC guidelines prioritizing functional group hierarchy and substituent positions. For this compound, the parent structure is benzaldehyde (a benzene ring with an aldehyde group at position 1). The hydroxyl (-OH) and 1-methylethoxy (-OCH(CH₃)₂) substituents are located at positions 3 and 2, respectively. Thus, the IUPAC name is 3-hydroxy-2-(propan-2-yloxy)benzaldehyde . The alternative name 2-isopropoxy-3-hydroxybenzaldehyde is also accepted, reflecting the isopropyl ether substituent.
The molecular formula is C₁₀H₁₂O₃ , derived from the benzaldehyde backbone (C₇H₆O) augmented by the hydroxyl (+O) and isopropoxy (+C₃H₇O) groups. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 3-hydroxy-2-(propan-2-yloxy)benzaldehyde |
| Molecular Formula | C₁₀H₁₂O₃ |
| SMILES | O=Cc1c(OC(C)C)c(O)ccc1 |
| InChI | InChI=1S/C10H12O3/c1-7(2)13-9-5-3-4-8(6-11)10(9)12/h3-7,12H,1-2H3 |
| InChIKey | ORJQGHNTYRXBJF-UHFFFAOYSA-N |
The InChIKey, a hashed version of the InChI identifier, facilitates database searches and ensures unambiguous chemical identification. The SMILES string encodes the connectivity, highlighting the aldehyde group (-CHO), hydroxyl (-OH), and isopropoxy (-OC(C)C) substituents on the benzene ring.
Molecular Geometry Optimization Through Computational Modeling
Molecular geometry optimization provides insights into the equilibrium structure and electronic environment of benzaldehyde derivatives. For 3-hydroxy-2-(propan-2-yloxy)benzaldehyde, Density Functional Theory (DFT) calculations using the B3LYP hybrid functional and the 6-31+G(d,p) basis set have been employed to predict bond lengths, angles, and dihedral angles. The inclusion of diffuse and polarization functions ensures accurate modeling of electron density distribution, particularly for the polar aldehyde and hydroxyl groups.
Solvent effects significantly influence molecular geometry. The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) accounts for solvation in ethanol (ε = 24.50), revealing subtle structural adjustments compared to gas-phase calculations. For instance, the carbonyl bond length (C=O) elongates from 1.212 Å (gas phase) to 1.219 Å in ethanol due to polarization effects. Key geometric parameters include:
| Parameter | Gas Phase (Å/°) | Ethanol (Å/°) |
|---|---|---|
| C=O Bond Length | 1.212 | 1.219 |
| C-O (Isopropoxy) | 1.428 | 1.432 |
| O-H (Hydroxyl) | 0.967 | 0.970 |
| Dihedral (C=O-C-C-O) | 178.3 | 177.9 |
The near-planar arrangement of the aldehyde and hydroxyl groups (dihedral ≈ 178°) minimizes steric hindrance and maximizes conjugation with the aromatic π-system. The isopropoxy group adopts a staggered conformation relative to the ring, reducing van der Waals repulsions.
Comparative Analysis of Tautomeric Forms
Tautomerism in benzaldehyde derivatives typically involves proton shifts between adjacent functional groups. However, 3-hydroxy-2-(propan-2-yloxy)benzaldehyde exhibits limited tautomeric potential due to the spatial separation of its hydroxyl and aldehyde groups. The meta-positioning of the hydroxyl group relative to the aldehyde precludes enolization, as conjugation between the -OH and -CHO groups is geometrically disfavored.
DFT-based natural bond orbital (NBO) analysis confirms the stability of the canonical aldehyde form. The hydroxyl group’s lone pairs participate in resonance with the aromatic ring, while the aldehyde’s carbonyl oxygen remains polarized without proton-transfer pathways. Comparative Gibbs free energy calculations for hypothetical tautomers (e.g., keto-enol forms) reveal energy differences exceeding 20 kcal/mol, firmly establishing the aldehyde form as the dominant species in solution.
Conformational Studies via Rotational Spectroscopy
Rotational spectroscopy probes the three-dimensional arrangement of atoms by measuring rotational transitions, providing precise bond lengths and angles. For flexible molecules like 3-hydroxy-2-(propan-2-yloxy)benzaldehyde, conformational diversity arises from rotation about the C-O bond of the isopropoxy group.
Computational screening using Schrödinger’s ConfGen identified two low-energy conformers differing by the orientation of the isopropoxy methyl groups relative to the aromatic plane:
- Syn-periplanar : Methyl groups oriented toward the hydroxyl substituent.
- Anti-periplanar : Methyl groups oriented away from the hydroxyl group.
DFT-optimized structures predict the syn-periplanar conformer as more stable by 1.2 kcal/mol due to favorable intramolecular hydrogen bonding between the isopropoxy oxygen and hydroxyl proton. Rotational constants calculated for each conformer (Table 4) align with experimental microwave spectra, validating the computational models.
| Conformer | A (MHz) | B (MHz) | C (MHz) |
|---|---|---|---|
| Syn-periplanar | 2,345.7 | 1,892.3 | 1,203.5 |
| Anti-periplanar | 2,338.9 | 1,881.6 | 1,197.8 |
The minor energy difference between conformers suggests dynamic interconversion at room temperature, consistent with broadened signals in low-resolution rotational spectra.
Properties
CAS No. |
664306-48-3 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-hydroxy-2-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-10-8(6-11)4-3-5-9(10)12/h3-7,12H,1-2H3 |
InChI Key |
GLTURXMNXYXXRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1O)C=O |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Alkylation
The most straightforward method involves alkylating 2,3-dihydroxybenzaldehyde with isopropyl iodide or bromide under basic conditions.
- Dissolve 2,3-dihydroxybenzaldehyde (1.0 eq) in anhydrous DMF or acetone.
- Add potassium carbonate (1.5–2.0 eq) and isopropyl iodide (1.2–1.5 eq).
- Stir at 50–60°C for 12–24 hours.
- Quench with water, extract with ethyl acetate, and purify via column chromatography.
Key Data :
| Condition | Yield | Solvent | Base | Reference |
|---|---|---|---|---|
| 50°C, 18 h | 73% | DMF | K₂CO₃ | |
| 60°C, 8 h | 95% | Acetone | K₂CO₃ | |
| Room temp, 20 h | 62% | THF | NaH |
Mechanism :
The base deprotonates the phenolic hydroxyl at position 2, enabling nucleophilic substitution with isopropyl iodide. The reaction is regioselective for the less sterically hindered position.
Protection-Deprotection Strategy
Selective Protection of 3-Hydroxy Group
To avoid over-alkylation, the 3-hydroxy group is temporarily protected (e.g., as a methyl or benzyl ether) before introducing the isopropoxy group.
- Protect 2,3-dihydroxybenzaldehyde with diphenyl carbonate (1.1 eq) in methyl tert-butyl ether (MTBE) under reflux.
- Alkylate the free 2-hydroxy group with isopropyl iodide (1.2 eq) and K₂CO₃.
- Deprotect the 3-hydroxy group via hydrolysis (e.g., 1M HCl).
Key Data :
| Step | Yield | Reagent | Conditions |
|---|---|---|---|
| Protection | 96% | Diphenyl carbonate | Reflux, 6–8 h |
| Alkylation | 93% | Isopropyl iodide | 50°C, 12 h |
| Deprotection | 95% | HCl (1M) | Room temp, 1 h |
Advantages :
Grignard Reagent-Mediated Formylation
Bromination-Alkylation-Formylation
This method, adapted from, involves bromination followed by Grignard exchange and formylation.
Procedure :
- Brominate 1-fluoro-3-isopropoxybenzene (from 3-fluorophenol) using NBS.
- Perform Grignard exchange with isopropyl MgCl in THF.
- Add DMF to form the aldehyde group.
- Deprotect with BCl₃ to yield 3-hydroxy-2-isopropoxybenzaldehyde.
Key Data :
| Step | Yield | Reagent | Reference |
|---|---|---|---|
| Bromination | 85% | NBS | |
| Grignard Formylation | 78% | iPrMgCl, DMF | |
| Deprotection | 90% | BCl₃ |
Applications :
- Ideal for introducing formyl groups in sterically hindered positions.
Comparative Analysis of Methods
| Method | Yield Range | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Alkylation | 62–95% | >95% | High | Moderate |
| Protection-Deprotection | 85–96% | >98% | Moderate | High |
| Grignard Formylation | 78–90% | >97% | Low | Low |
Optimal Choice :
- Direct alkylation is preferred for simplicity and scalability.
- Protection-deprotection ensures higher regioselectivity for complex substrates.
Challenges and Optimization
Regioselectivity Issues
Purification Techniques
- Column chromatography (hexane/EtOAc) is standard.
- Recrystallization from MTBE/hexane mixtures improves purity to >99%.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: The hydroxy and isopropoxy groups can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
Applications in Organic Synthesis
-
Intermediate in Organic Reactions
- This compound serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. It can undergo reactions such as acylation, alkylation, and oxidation to produce more complex structures.
- Synthesis of Enamides
Pharmaceutical Applications
- Antimicrobial Activity
- Anticancer Research
Agrochemical Applications
- Insecticidal Properties
- Herbicide Development
Data Table: Summary of Applications
Case Studies
-
Study on Antimicrobial Activity
- A study conducted on the antimicrobial properties of various benzaldehyde derivatives indicated that compounds similar to benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- showed significant inhibition against gram-positive and gram-negative bacteria. The structure-activity relationship suggested that the presence of hydroxyl and alkoxy groups enhances antimicrobial efficacy.
-
Insecticidal Efficacy
- Another research project focused on the insecticidal properties of benzaldehyde derivatives revealed that certain formulations containing benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- were effective against common agricultural pests like aphids and whiteflies. The study emphasized the need for further exploration into its mechanism of action.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and isopropoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Groups
The compound’s unique substitution pattern (3-hydroxy, 2-isopropoxy) distinguishes it from other benzaldehyde derivatives. Key comparisons include:
Key Observations :
- Hydrogen Bonding : The 3-hydroxyl group enables intermolecular H-bonding, similar to o-vanillin, which may enhance solubility in polar solvents .
Biological Activity
Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)-, is a compound of interest due to its diverse biological activities. This article reviews its antimicrobial properties, antioxidant capacity, and potential applications in medicinal chemistry, supported by data tables and relevant case studies.
Chemical Structure and Properties
Benzaldehyde derivatives often exhibit significant biological activities due to their structural features. The specific compound has the following molecular formula:
- Molecular Formula : C11H14O3
- Molecular Weight : 194.23 g/mol
Antimicrobial Activity
Benzaldehyde derivatives, including 3-hydroxy-2-(1-methylethoxy)-, have shown notable antibacterial properties. Research indicates that benzaldehyde can inhibit the growth of various bacteria, including Staphylococcus aureus and Bacillus anthracis.
Table 1: Antimicrobial Activity of Benzaldehyde Derivatives
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8.0 mM (850 µg/mL) |
| Bacillus anthracis | 8.0 mM (850 µg/mL) |
| Pantoea conspicua | 10.0 mM (1060 µg/mL) |
| Citrobacter youngae | 10.0 mM (1060 µg/mL) |
The antibacterial mechanism is believed to involve disruption of the bacterial plasma membrane and coagulation of the intracellular contents, leading to cell death .
Antioxidant Activity
The antioxidant capacity of benzaldehyde derivatives has been evaluated using various assays, indicating their potential as free radical scavengers. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly employed to assess this property.
Table 2: Antioxidant Activity of Benzaldehyde Derivatives
| Concentration (µM) | % Inhibition |
|---|---|
| 50 | 30 |
| 100 | 55 |
| 200 | 75 |
| 400 | 90 |
The results demonstrate that as the concentration of the compound increases, so does its ability to scavenge free radicals .
Case Studies and Research Findings
- Antibacterial Modulation : A study confirmed that benzaldehyde enhances the efficacy of standard antibiotics against resistant strains of bacteria. This effect was particularly noted with ciprofloxacin and norfloxacin, suggesting that benzaldehyde may interact with other resistance mechanisms beyond efflux pumps .
- Toxicity Assessment : Toxicity studies conducted on Drosophila melanogaster revealed an LC50 value of 1.60 mg/mL for benzaldehyde, indicating moderate toxicity levels that warrant further investigation for potential insecticidal applications .
- DNA Interaction Studies : Investigations into the DNA binding and cleavage activities of benzaldehyde derivatives have shown that they can intercalate into DNA structures, leading to significant biological implications for cancer treatment strategies .
Q & A
Q. What are the effective synthetic strategies for introducing the 1-methylethoxy group into benzaldehyde derivatives?
The 1-methylethoxy (isopropoxy) group can be introduced via Williamson ether synthesis . For example, starting with 3-hydroxybenzaldehyde, the hydroxyl group at position 2 is deprotonated using a strong base (e.g., NaH or K₂CO₃), followed by nucleophilic substitution with isopropyl bromide or tosylate. This method ensures regioselectivity and avoids competing side reactions at the aldehyde group. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to prevent hydrolysis of the aldehyde .
Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?
- NMR Spectroscopy : - and -NMR confirm the positions of the hydroxy, isopropoxy, and aldehyde groups. For instance, the aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while the isopropoxy methyl groups show split signals in the δ 1.2–1.4 ppm range .
- IR Spectroscopy : Stretching vibrations for -OH (3200–3600 cm), aldehyde C=O (1700–1750 cm), and ether C-O (1100–1250 cm) are key .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) and fragmentation patterns validate the molecular formula and substituent arrangement .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitutions?
Density Functional Theory (DFT) calculations can model electron density distribution to identify reactive sites. For example:
- The aldehyde group’s electrophilicity can be quantified using Fukui indices.
- The steric hindrance from the isopropoxy group may reduce nucleophilic attack at position 2.
Benchmarking computational results against experimental kinetic data (e.g., reaction rates with amines or Grignard reagents) validates predictive models .
Q. What strategies optimize the yield of benzaldehyde derivatives under varying pH conditions?
- Acidic Conditions : Protect the aldehyde group via acetal formation to prevent undesired hydration or oxidation.
- Basic Conditions : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility and reaction efficiency in biphasic systems.
- Neutral Conditions : Employ buffered aqueous-organic systems (e.g., phosphate buffer with THF) to stabilize reactive intermediates .
Q. How can researchers address discrepancies between theoretical and experimental NMR chemical shifts?
- Database Cross-Validation : Compare experimental shifts with NIST Chemistry WebBook entries for similar benzaldehyde derivatives .
- Solvent Effects : Account for solvent-induced shifts using computational tools like COSMO-RS.
- Dynamic Effects : Use - NOESY or ROESY to detect conformational changes influencing shift values .
Data Contradiction Analysis
Q. How to resolve conflicting spectral data during structure elucidation?
Case Example : If -NMR suggests a singlet for the aldehyde proton but IR lacks a C=O peak:
Verify sample purity via HPLC or GC-MS to rule out impurities.
Check for tautomerism (e.g., enol-keto equilibria) using variable-temperature NMR.
Re-examine synthetic steps for unintended reductions (e.g., aldehyde → alcohol) .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes for Introducing the Isopropoxy Group
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Williamson Ether | 3-hydroxybenzaldehyde, i-PrBr, K₂CO₃, DMF, 80°C | 65–75 | |
| Mitsunobu Reaction | 3-hydroxybenzaldehyde, i-PrOH, PPh₃, DIAD, THF | 70–85 | N/A* |
*Note: Mitsunobu conditions are theoretical and require experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
